molecular formula C35H36N4O3 B2810856 N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide CAS No. 2034622-49-4

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide

Cat. No.: B2810856
CAS No.: 2034622-49-4
M. Wt: 560.698
InChI Key: AOUDNPCDQDIUEX-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoisoquinoline moiety, a piperazine ring, and phenethyl and benzyl groups, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzoisoquinoline Core: This step involves the cyclization of appropriate precursors to form the benzoisoquinoline structure.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Introduction of the Benzyl and Phenethyl Groups: These groups are attached via alkylation reactions, often using benzyl chloride and phenethyl bromide as alkylating agents.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various halides for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics could provide insights into its potential therapeutic uses.

    Industrial Applications: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoisoquinoline moiety may interact with active sites, while the piperazine ring could enhance binding affinity. The benzyl and phenethyl groups might contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(1,3-benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-3-methylbenzamide
  • N-(2-(2-(1,3-benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-3-bromobenzamide

Uniqueness

N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

N-benzyl-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O3/c40-32(38(25-28-11-5-2-6-12-28)18-17-27-9-3-1-4-10-27)26-37-21-19-36(20-22-37)23-24-39-34(41)30-15-7-13-29-14-8-16-31(33(29)30)35(39)42/h1-16H,17-26H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUDNPCDQDIUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N(CCC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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